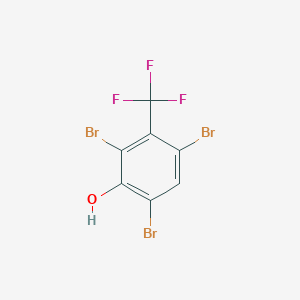

2,4,6-三溴-3-(三氟甲基)苯酚

描述

2,4,6-Tribromo-3-(trifluoromethyl)phenol, also known as TBP, is a chemical compound with a wide range of applications. It is a phenol derivative that is used in many areas of research, including synthetic organic chemistry, materials science, and environmental science. TBP is a highly reactive compound and is used as a reagent in many chemical reactions. It is also used as an intermediate in the synthesis of other compounds. In addition, TBP has been used as a flame retardant, a biocide, and a fungicide.

科学研究应用

环境相关性和毒性

2,4,6-三溴-3-(三氟甲基)苯酚,作为溴化酚的一种广泛生产物,具有重要的环境影响。它不仅用作溴化阻燃剂合成中间体,还会降解为这类物质。它在环境中的广泛存在,包括水生基质、家居灰尘和食物,由于对其毒动力学和毒动力学的了解有限,引起了人们的担忧。然而,值得注意的是,由于引入了可以降解为它的新型阻燃剂,这种化合物将继续在环境中具有重要意义 (Koch & Sures, 2018)。

合成和表征

这种化合物已经成为各种合成方法的研究对象。例如,2,4,6-三溴-3-羟基苯甲酸,作为苯酚测定的一种重要的Trinder反应替代酶法,已经通过一系列反应从氨基苯甲酸合成,获得了93.4%的高收率和99.7%的纯度 (Feng Yu-chuan, 2012)。

在检测和传感中的应用

这种化合物的衍生物已经在各种应用中使用。例如,利用表面分子印迹技术制备了用于测定2,4,6-三溴苯酚的电化学传感器,显示出低检测限和良好的重复性。这展示了该化合物在精确和准确检测方法中的应用 (Xiuling Ma et al., 2015)。

有机合成的进展

这种化合物及其衍生物已经成为有机合成中重要进展的焦点。芳基三氟甲基醚,在制药、农药和材料中普遍存在,已经通过银介导的交叉偶联反应合成,展示了该化合物在生产工业和医药相关物质中的重要性 (Jian-Bo Liu et al., 2015)。

在制药和材料科学中的贡献

这种化合物的衍生物对制药和材料科学做出了贡献。例如,从海洋红藻中提取的高溴化的单酚和双酚已经被表征,展示了清除自由基的活性,这可能对抗氧化剂和制药领域有影响 (Xiao-Juan Duan et al., 2007)。

作用机制

Target of Action

It’s known that organofluorine compounds, like this one, often interact with various enzymes and receptors in the body .

Mode of Action

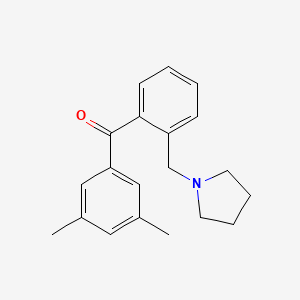

The molecule consists of a phenolic ring (benzene ring with a hydroxyl group) substituted at three positions (2, 4, and 6) with bromine atoms and a trifluoromethyl group attached at the 3rd position. The presence of three bulky bromine atoms and the electron-withdrawing trifluoromethyl group are notable aspects of its structure.

Biochemical Pathways

It’s known that organofluorine compounds can influence a variety of biochemical pathways due to their interaction with different enzymes and receptors .

Pharmacokinetics

Its physical properties such as melting point (43-44 °c), boiling point (2730±350 °C), and density (2346±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromo-3-(trifluoromethyl)phenol. For instance, at high temperatures, the molecule might undergo thermal decomposition, leading to the cleavage of bonds and formation of smaller fragments including Br radicals, trifluoromethyl fluoride, and phenolic compounds. Furthermore, it’s recommended to store the compound in a dry environment at 2-8°C to maintain its stability .

属性

IUPAC Name |

2,4,6-tribromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDTIJKYXZZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623064 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384-87-2 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

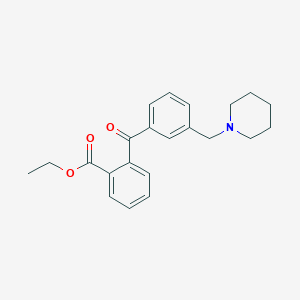

![2-Carboethoxy-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613371.png)

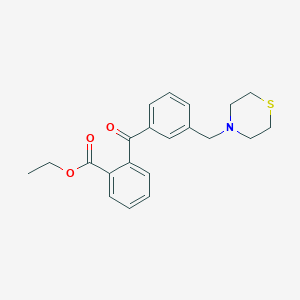

![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)